(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid
CAS No.: 1442114-43-3
Cat. No.: VC2746486
Molecular Formula: C24H20BrNO4
Molecular Weight: 466.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1442114-43-3 |
|---|---|
| Molecular Formula | C24H20BrNO4 |
| Molecular Weight | 466.3 g/mol |
| IUPAC Name | (2S)-2-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m1/s1 |
| Standard InChI Key | KIFIKVVGKMSJRH-OAQYLSRUSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C4=CC=C(C=C4)Br)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Br)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Br)C(=O)O |
Introduction
The compound (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid is a complex organic molecule featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a 4-bromophenyl moiety, and a propionic acid backbone. This compound is of interest in various chemical and biological applications, particularly in peptide synthesis and drug development.
Synthesis and Preparation
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes often include the introduction of the Fmoc protecting group and the incorporation of the bromophenyl moiety. Common synthetic routes involve the use of organic solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium on carbon or copper iodide.
Biological Activity and Applications
While specific biological activity data for (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid is not available, compounds with similar structures, such as those featuring Fmoc groups and bromophenyl moieties, are often explored for their potential in drug development and peptide synthesis. The Fmoc group is commonly used in solid-phase peptide synthesis due to its ease of removal under mild conditions .
Related Compounds and Their Biological Activities
-
3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid has shown potential in cancer research, acting as a histone deacetylase inhibitor and inducing apoptosis in cancer cells.
-
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid is another related compound, with a molecular weight of 466.3 g/mol and a molecular formula of C24H20BrNO4 .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| (S)-3-(4-BROMO-PHENYL)-2-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-METHYL]-PROPIONIC ACID | C25H22BrNO4 | 480.35 | Potential in drug development |
| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid | C24H20BrNO4 | 466.3 | Used in peptide synthesis |
| 3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid | C24H20ClNO4 | 421.88 | Histone deacetylase inhibitor |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume